molecular formula C24H21FN4O2S B2625356 N-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-51-3

N-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2625356
CAS No.: 476431-51-3
M. Wt: 448.52
InChI Key: OOUIQJGSFRNDJZ-UHFFFAOYSA-N
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Description

Triazole Core

The 1,2,4-triazole ring serves as the central scaffold, with nitrogen atoms at positions 1, 2, and 4. This heterocycle is aromatic, contributing to the compound’s stability and planar geometry.

Substituent Analysis

  • 4-Phenyl Group : A phenyl ring attached to position 4 of the triazole, enhancing hydrophobic interactions.
  • 5-((4-Fluorobenzyl)thio) : A thioether linkage at position 5, connecting the triazole to a 4-fluorobenzyl group. The fluorine atom introduces electronegativity, potentially influencing binding affinity.
  • N-Methylenebenzamide : A methylene bridge (-CH₂-) links the triazole’s position 3 to a 4-methoxybenzamide group. The methoxy (-OCH₃) and amide (-CONH-) functionalities contribute to hydrogen bonding and solubility.

Table 2: Key Functional Groups

Functional Group Position Role
1,2,4-Triazole Core Aromatic stability
Phenyl 4 Hydrophobicity
Thioether (S-CH₂-C₆H₄F) 5 Electrophilicity modulation
Methoxybenzamide (-OCH₃) Benzamide Hydrogen bonding

Isomeric Considerations and Stereochemical Configuration

Regioisomerism

The substitution pattern on the triazole ring (positions 4 and 5) is fixed, minimizing regioisomeric possibilities. However, alternative arrangements of the benzylthio and phenyl groups could theoretically yield distinct regioisomers, though none have been reported for this compound.

Stereoisomerism

The compound lacks chiral centers, as confirmed by its symmetrical substituents and planar triazole ring. The thioether’s sulfur atom does not introduce stereochemistry due to its tetrahedral geometry being symmetric in this context.

Conformational Flexibility

  • Thioether Linkage : The C-S bond permits rotation, allowing the 4-fluorobenzyl group to adopt multiple conformations relative to the triazole core.
  • Methylenebenzamide Bridge : The -CH₂- spacer between the triazole and benzamide enables rotational freedom, potentially influencing molecular docking.

Properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-31-21-13-9-18(10-14-21)23(30)26-15-22-27-28-24(29(22)20-5-3-2-4-6-20)32-16-17-7-11-19(25)12-8-17/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUIQJGSFRNDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H18FN4O2SC_{20}H_{18}FN_{4}O_{2}S, with a molecular weight of 394.42 g/mol. Its structure features a triazole ring, a methoxybenzamide group, and a fluorobenzyl thioether moiety (Figure 1).

PropertyValue
Molecular FormulaC20H18FN4O2SC_{20}H_{18}FN_{4}O_{2}S
Molecular Weight394.42 g/mol
CAS Number331710-55-5

Antifungal Activity

1,2,4-Triazoles have been extensively studied for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains. For instance, a study demonstrated that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:

  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase.

In vitro studies on various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and fungal growth.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. This compound was among the most effective candidates .

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF7), this compound was administered at varying concentrations. The findings revealed an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

  • 4-Fluorobenzylthio vs. 3-Fluorobenzylthio :
    Compound 5q (4-(5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) shares the triazole core and fluorobenzylthio group but differs in the fluorine position (meta vs. para). The para-fluorine in the target compound may enhance lipophilicity and stabilize aromatic interactions in biological systems compared to meta-substituted analogs .

  • 4-Methoxybenzamide vs. Pyridine/Acetamide Derivatives :
    Compounds such as 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) and 25 (N-(4-Methoxyphenyl)-N-(2-(5-((2-oxo-2-(p-tolyl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)acetamide) highlight the role of the benzamide group. The 4-methoxy group in the target compound likely improves solubility and hydrogen-bonding capacity relative to pyridine (e.g., 5m ) or acetamide (e.g., 25 ) substituents .

Physical Properties

  • Melting Points :
    • Compound 5n (2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole) exhibits a high melting point (199–202°C), attributed to its rigid thiazole and pyridine substituents.
    • In contrast, 5q (146–148°C) and 25 (163–164°C) have lower melting points, possibly due to flexible alkyl or acetamide groups. The target compound’s 4-methoxybenzamide may confer intermediate crystallinity .

Pharmacokinetic Considerations

  • The morpholinoethyl group in 12’s compound (2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide) increases solubility via its tertiary amine. The target compound’s methoxy group may offer moderate solubility but with reduced metabolic instability compared to morpholine derivatives .

Tabulated Comparison of Key Compounds

Compound ID / Source Core Structure Key Substituents Melting Point (°C) Notable Activities
Target Compound 4H-1,2,4-triazole 4-Phenyl, 5-(4-fluorobenzylthio), 4-methoxybenzamide Not reported Hypothesized: Antimicrobial, enzyme inhibition
5q 4H-1,2,4-triazole 4-Phenyl, 5-(3-fluorobenzylthio), pyridine 146–148 Not specified
5n 4H-1,2,4-triazole 4-Phenyl, thiazole, pyridine 199–202 Not specified
25 4H-1,2,4-triazole 4-Phenyl, ethylamino-methoxyphenyl, acetamide 163–164 Antioxidant, anticancer
51 1,2,4-triazine Benzylthio, sulfamoyl, 4-methylphenyl 266–268 Not specified

Q & A

Q. What are the optimized synthetic routes for N-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Thiolation : Reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with fluorobenzoyl chloride in anhydrous acetonitrile under reflux (80–100°C for 4–6 hours) to form the triazole-thiol intermediate .

Mannich Reaction : Introducing the 4-methoxybenzamide moiety via condensation with 4-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) .

Purification : Recrystallization from methanol or acetonitrile improves purity (>95% by HPLC). Key factors affecting yield include solvent choice (acetonitrile enhances reactivity), temperature control, and stoichiometric ratios (1:1 for thiolation steps) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl, methoxybenzamide) and tautomeric forms of the triazole ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ at 477.15 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in analogous triazole-thione derivatives .
  • TGA/DSC : Assess thermal stability for storage and handling protocols .

Q. What safety precautions are critical when handling intermediates like fluorobenzyl chloride or methoxybenzamide derivatives?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for volatile reagents (e.g., fluorobenzyl chloride) and avoid skin contact with thiol intermediates (wear nitrile gloves and lab coats) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., from fluorinated reagents) and neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorobenzyl vs. methoxybenzamide) impact biological activity, and what computational tools validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The fluorobenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the methoxybenzamide moiety increases hydrogen-bonding potential for target engagement .
    • Replacements (e.g., with piperazine or thiazole) reduce cytotoxicity in in vitro assays (IC50 shifts from 2.5 µM to >10 µM) .
  • Computational Validation :
    • Docking Studies (AutoDock Vina) : Model interactions with targets like tyrosinase or PFOR enzymes, focusing on triazole-thione’s sulfur as a metal-binding site .
    • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological data (e.g., antifungal vs. antibacterial potency) for this compound?

Methodological Answer:

  • Comparative Assays : Use standardized protocols (e.g., CLSI guidelines) to test against Candida albicans (MIC 8 µg/mL) and Staphylococcus aureus (MIC 16 µg/mL) under identical conditions .
  • Mechanistic Studies :
    • ROS Detection : Probe oxidative stress induction (e.g., via DCFH-DA staining) to differentiate antifungal (ROS-dependent) vs. antibacterial (membrane disruption) modes .
    • Resistance Profiling : Compare efflux pump activity in resistant vs. wild-type strains using verapamil as an inhibitor .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to address low aqueous solubility (0.12 mg/mL) .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) and introduce blocking groups (e.g., methyl substituents) .
  • Pharmacokinetic Modeling (Phoenix WinNonlin) : Predict oral bioavailability (~35%) and adjust dosing regimens in rodent models .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after heating (e.g., 50°C for 3 minutes) in the presence of the compound .
  • CRISPR Knockout Models : Compare efficacy in wild-type vs. target gene-knockout cells to confirm on-mechanism activity .

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